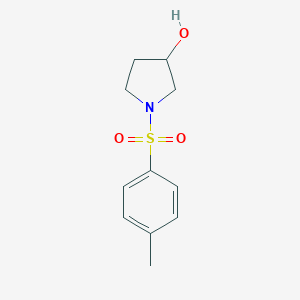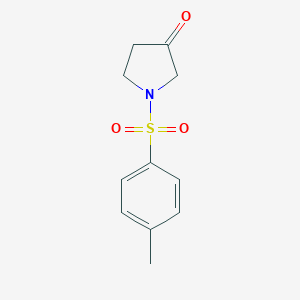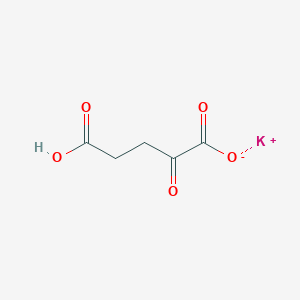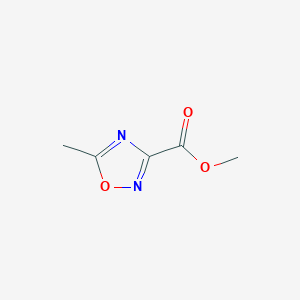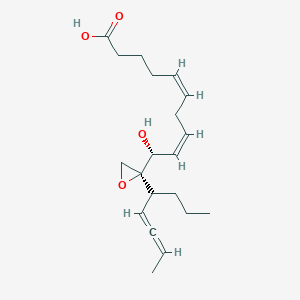
Hepoxilin B4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hepoxilin B4 (HxB4) is a bioactive lipid mediator that is synthesized from arachidonic acid. It plays a crucial role in various physiological and pathological processes, including inflammation, immune response, and cancer. In recent years, HxB4 has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism Of Action
Hepoxilin B4 exerts its biological effects by binding to specific receptors on the cell surface, including BLT1 and BLT2. Upon binding, Hepoxilin B4 activates various signaling pathways, including the MAPK and PI3K/Akt pathways, leading to the modulation of gene expression and cellular functions.
Biochemical And Physiological Effects
Hepoxilin B4 has been shown to induce various biochemical and physiological effects, including the regulation of cell proliferation, apoptosis, migration, and differentiation. It also modulates the production of cytokines and chemokines, leading to the regulation of immune response and inflammation.
Advantages And Limitations For Lab Experiments
Hepoxilin B4 has several advantages for use in laboratory experiments. It is a potent and specific bioactive lipid mediator that can be easily synthesized and purified. However, there are also limitations to its use, including its instability and short half-life, which can make it challenging to study in vivo.
Future Directions
There are several future directions for research on Hepoxilin B4. One area of interest is the development of novel therapeutic agents that target Hepoxilin B4 signaling pathways for the treatment of inflammatory diseases and cancer. Another area of research is the elucidation of the role of Hepoxilin B4 in neurological disorders, including Alzheimer's disease and stroke. Additionally, the development of new analytical tools for the detection and quantification of Hepoxilin B4 in biological samples will be critical for advancing our understanding of its biological functions.
Synthesis Methods
Hepoxilin B4 is synthesized from arachidonic acid via the lipoxygenase pathway. The enzyme 12-lipoxygenase (12-LOX) catalyzes the conversion of arachidonic acid to 12-hydroperoxyeicosatetraenoic acid (12-HPETE), which is further transformed into Hepoxilin B4 by the enzyme epoxide hydrolase.
Scientific Research Applications
Hepoxilin B4 has been extensively studied for its role in various biological processes. It has been shown to play a crucial role in inflammation and immune response by regulating the recruitment and activation of immune cells. Hepoxilin B4 has also been implicated in cancer progression and metastasis by promoting angiogenesis and tumor cell invasion.
properties
CAS RN |
103188-12-1 |
|---|---|
Product Name |
Hepoxilin B4 |
Molecular Formula |
C20H30O4 |
Molecular Weight |
334.4 g/mol |
InChI |
InChI=1S/C20H30O4/c1-3-5-13-17(12-4-2)20(16-24-20)18(21)14-10-8-6-7-9-11-15-19(22)23/h3,6-7,10,13-14,17-18,21H,4,8-9,11-12,15-16H2,1-2H3,(H,22,23)/b7-6-,14-10-/t5?,17?,18-,20-/m1/s1 |
InChI Key |
OBMDDWFJCHGNRL-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC(C=C=CC)[C@]1(CO1)[C@@H](/C=C\C/C=C\CCCC(=O)O)O |
SMILES |
CCCC(C=C=CC)C1(CO1)C(C=CCC=CCCCC(=O)O)O |
Canonical SMILES |
CCCC(C=C=CC)C1(CO1)C(C=CCC=CCCCC(=O)O)O |
synonyms |
10-hydroxy-11,12-epoxyeicosa-5,8,14,17-tetraenoic acid hepoxilin B4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



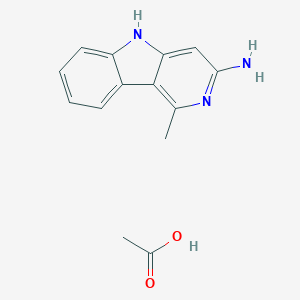
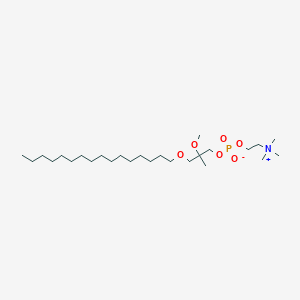
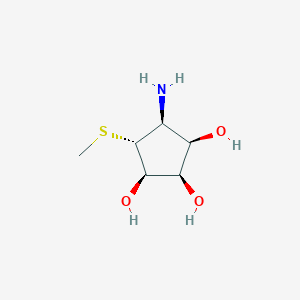
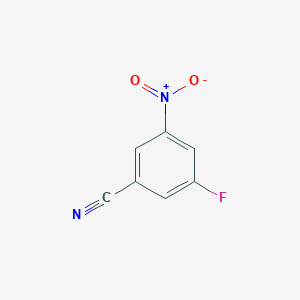
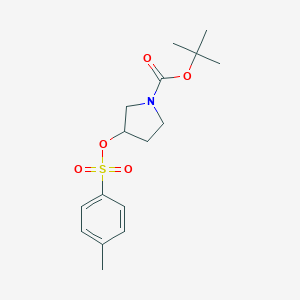
![(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B27679.png)
![{1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl}(diphenyl)acetonitrile](/img/structure/B27680.png)

